molecular formula C31H60O6S3Sn B13755366 Octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester CAS No. 57813-62-4

Octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester

Katalognummer: B13755366
CAS-Nummer: 57813-62-4
Molekulargewicht: 743.7 g/mol
InChI-Schlüssel: LURDONBOXRFJRH-UHFFFAOYSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester: is a complex organotin compound with the molecular formula C31H60O6S3Sn This compound is characterized by the presence of octanoic acid esterified with a methylstannylidyne group and three thio-2,1-ethanediyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester typically involves the esterification of octanoic acid with a methylstannylidyne precursor. The reaction conditions often require the use of catalysts and specific solvents to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .

Analyse Chemischer Reaktionen

Types of Reactions: Octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex transformations, making it valuable for the synthesis of novel compounds .

Biology: The compound’s potential biological applications include its use as a precursor for biologically active molecules.

Medicine: In medicine, the compound’s derivatives may exhibit therapeutic properties, such as antimicrobial or anticancer activities. Research is ongoing to explore its potential as a drug candidate .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Wirkmechanismus

The mechanism of action of octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester involves its interaction with molecular targets through its organotin core. The compound can form complexes with various biomolecules, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Its structure allows for diverse chemical reactions and interactions, making it a versatile compound in various fields .

Eigenschaften

CAS-Nummer

57813-62-4

Molekularformel

C31H60O6S3Sn

Molekulargewicht

743.7 g/mol

IUPAC-Name

2-[methyl-bis(2-octanoyloxyethylsulfanyl)stannyl]sulfanylethyl octanoate

InChI

InChI=1S/3C10H20O2S.CH3.Sn/c3*1-2-3-4-5-6-7-10(11)12-8-9-13;;/h3*13H,2-9H2,1H3;1H3;/q;;;;+3/p-3

InChI-Schlüssel

LURDONBOXRFJRH-UHFFFAOYSA-K

Kanonische SMILES

CCCCCCCC(=O)OCCS[Sn](C)(SCCOC(=O)CCCCCCC)SCCOC(=O)CCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.